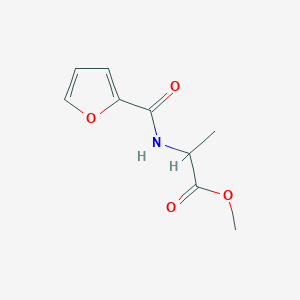

methyl 2-(furan-2-ylformamido)propanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(furan-2-carbonylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-6(9(12)13-2)10-8(11)7-4-3-5-14-7/h3-6H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQAJUYLFLETEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Methyl 2 Furan 2 Ylformamido Propanoate

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying potential synthetic pathways.

The most logical retrosynthetic disconnection for methyl 2-(furan-2-ylformamido)propanoate is at the amide bond. This C-N bond cleavage is a common and reliable disconnection in organic synthesis. This disconnection reveals two key synthons: an acyl cation synthon derived from the furan-2-carbonyl moiety and an amino synthon corresponding to the methyl 2-aminopropanoate portion.

The corresponding synthetic equivalents, or reagents, for these synthons are furan-2-carboxylic acid (or its activated derivatives like an acid chloride or ester) and methyl 2-aminopropanoate (also known as alanine (B10760859) methyl ester).

During the retrosynthetic process, functional group interconversions (FGI) are often considered to simplify the precursors. For the furan-2-carbonyl portion, furan-2-carboxylic acid can be readily converted to a more reactive species to facilitate amide bond formation. Common FGIs include the conversion of the carboxylic acid to:

Furan-2-carbonyl chloride: This highly reactive acyl chloride can be prepared by treating furan-2-carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

An activated ester: This can be formed using various coupling agents and is another effective way to promote amidation.

For the methyl 2-aminopropanoate moiety, the primary amine and the methyl ester are the key functional groups. If a stereochemically pure product is desired, the synthesis must start with an enantiomerically pure form of methyl 2-aminopropanoate.

Direct Synthetic Routes to this compound

The direct synthesis of this compound logically follows the pathway identified in the retrosynthetic analysis, primarily involving the formation of an amide bond between a furan-2-carbonyl derivative and methyl 2-aminopropanoate. A general and effective method for this transformation is the acylation of the amino ester.

A closely related synthesis is that of 5-bromo-2-furoylamino acid methyl esters, which has been described in the literature. pjps.pk This procedure can be adapted for the synthesis of the target molecule. The general steps would involve:

Preparation of Furan-2-carbonyl Chloride: Furan-2-carboxylic acid is reacted with a chlorinating agent like thionyl chloride to produce furan-2-carbonyl chloride. This is a standard procedure for activating a carboxylic acid for amidation.

Amide Bond Formation: The resulting furan-2-carbonyl chloride is then reacted with methyl 2-aminopropanoate hydrochloride in the presence of a base, such as triethylamine (B128534) (Et₃N), in an appropriate solvent like dioxane. pjps.pk The base is necessary to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amino ester hydrochloride, freeing the nucleophilic amine.

The reaction mixture is typically stirred until completion, which can be monitored by thin-layer chromatography (TLC). pjps.pk The final product can then be isolated and purified using standard techniques like filtration and recrystallization.

| Reactant 1 | Reactant 2 | Coupling Agent/Method | Product | Key Conditions |

| Furan-2-carboxylic acid | Methyl 2-aminopropanoate | Thionyl chloride (for acid activation), followed by addition of the amine in the presence of a base. | This compound | Anhydrous conditions, presence of a base (e.g., triethylamine). |

| Furan-2-carboxylic acid | Methyl 2-aminopropanoate | Carbodiimide coupling reagents (e.g., DCC, EDC). | This compound | Anhydrous organic solvent (e.g., DCM, DMF). |

This table presents plausible direct synthetic routes based on established amide bond formation methodologies.

Stereoselective Synthesis of the Propanoate Moiety

The propanoate moiety of the target molecule contains a stereocenter at the alpha-carbon. Therefore, controlling the stereochemistry at this position is crucial for obtaining enantiomerically pure this compound. This is typically achieved by using a stereochemically defined precursor, namely an enantiomerically pure form of methyl 2-aminopropanoate.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For the propanoate moiety, this involves the asymmetric synthesis of methyl 2-aminopropanoate. Several strategies can be employed:

Resolution of Racemic Mixtures: A common industrial method is to synthesize a racemic mixture of alanine, which is then resolved into its individual enantiomers using a chiral resolving agent. The resolved amino acid can then be esterified to give the desired enantiomer of methyl 2-aminopropanoate.

Asymmetric Hydrogenation: Chiral catalysts can be used for the asymmetric hydrogenation of prochiral precursors, such as N-acetyl-alpha-dehydroalanine methyl ester, to yield the desired chiral amino acid ester with high enantiomeric excess.

Biocatalytic Methods: Enzymes, such as amino acid dehydrogenases or transaminases, can be used to produce enantiomerically pure amino acids from prochiral starting materials. These enzymatic methods are often highly selective and operate under mild conditions.

Diastereoselective synthesis is relevant when a molecule with multiple stereocenters is being created, and the goal is to control the relative stereochemistry of these centers. In the context of synthesizing the target molecule, if a chiral auxiliary is used to introduce the amino group, diastereoselective control becomes important.

For instance, a chiral auxiliary could be attached to a prochiral precursor of the propanoate moiety. Subsequent reactions to introduce the amino group would then proceed with a preference for one diastereomer over the other due to the steric influence of the chiral auxiliary. After the desired stereochemistry is set, the auxiliary is removed to yield the enantiomerically enriched methyl 2-aminopropanoate.

While direct diastereoselective approaches to the final N-furoyl product are less common, the principle of using a chiral starting material (enantiopure methyl 2-aminopropanoate) is the most straightforward and widely practiced method to ensure the stereochemical integrity of the final product.

Synthesis of Structural Analogues and Derivatives

The generation of analogues of this compound can be systematically approached by modifying its three primary structural components: the furan (B31954) ring, the amide linkage, and the ester group.

Furan Ring Modifications and Substituent Effects

The furan ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, typically at the 2- and 5-positions. numberanalytics.com Its reactivity is significantly higher than that of benzene, allowing for reactions to occur under milder conditions. pearson.compearson.com Modifications to the furan ring are governed by the directing effects of existing substituents and the nature of the electrophile.

Electrophilic substitution reactions are a primary method for introducing new functional groups onto the furan ring. numberanalytics.com For instance, nitration can be achieved using mild agents like acetyl nitrate (B79036) at low temperatures, and sulfonation can be performed with sulfur trioxide in pyridine (B92270) at room temperature to yield 2,5-disubstituted products. pharmaguideline.com Halogenation with chlorine and bromine is vigorous, but milder conditions can produce mono-halogenated furans, such as 2-bromofuran. numberanalytics.compharmaguideline.com The position of substitution is highly dependent on the stability of the intermediate sigma complex, with attack at the 2-position being favored as it allows for more effective resonance stabilization of the positive charge. pearson.compearson.com

The presence of substituents on the furan ring significantly influences its reactivity and the regioselectivity of subsequent reactions. Electron-withdrawing groups, such as nitro or carboxyl groups, decrease the ring's reactivity towards electrophiles but can direct incoming substituents to specific positions (e.g., to the 5-position if an electron-withdrawing group is at the 2-position). pharmaguideline.com Conversely, electron-releasing substituents can activate the ring, leading to polymerization or ring-opening in the presence of strong acids. pharmaguideline.com

Table 1: Effects of Substituents on Furan Ring Reactivity

| Substituent Type | Effect on Reactivity (Electrophilic Attack) | Preferred Position of Substitution | Example Reaction |

|---|---|---|---|

| Electron-donating (e.g., Alkyl) | Increases reactivity | C5 (if C2 is substituted) | Friedel-Crafts alkylation with mild catalysts pharmaguideline.com |

| Electron-withdrawing (e.g., -COOH) | Decreases reactivity | C5 (if C2 is substituted) | Bromination yields 5-bromo derivative pharmaguideline.com |

Amide Linkage Derivatizations

The amide bond is a robust and pivotal functional group. mdpi.com Derivatization of the amide linkage in the parent compound involves synthesizing furan-2-carboxamides with a variety of amino acid or amine components. The standard approach involves the coupling of furan-2-carboxylic acid, or its more reactive derivative furan-2-carbonyl chloride, with a desired amine. mdpi.comresearchgate.net

A diversity-oriented synthesis approach can be employed to create a library of furan-2-carboxamides. nih.govresearchgate.net This often involves activating the furan-2-carboxylic acid with a coupling reagent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with various primary or secondary amines. nih.govresearchgate.net This methodology allows for the incorporation of different linkers and functional groups, leading to compounds like N-acylcarbohydrazides and diamides. nih.gov For example, reacting activated furan-2-carboxylic acid with 1,4-diaminobenzene or 3-aminobenzoic acid serves as a platform to build more complex diamide (B1670390) structures. nih.gov

Transamidation offers another route for derivatization. This process allows for the exchange of the amine portion of an existing amide. For instance, N-(quinolin-8-yl)benzofuran-2-carboxamides can be converted to other amides by a two-step, one-pot procedure, demonstrating a method to modify the amide group post-synthesis. nih.govmdpi.com

Ester Group Variations and Hydrolysis Precursors

The methyl propanoate moiety of the target compound can be readily varied. Amino acid esters are important intermediates in organic synthesis, and numerous methods exist for their preparation. nih.gov The ester can be synthesized by reacting the corresponding carboxylic acid precursor, 2-(furan-2-ylformamido)propanoic acid, with different alcohols (e.g., ethanol, propanol, butanol) under acidic conditions or using esterification agents like thionyl chloride or trimethylchlorosilane in the desired alcohol. nih.gov This allows for the synthesis of a series of alkyl esters with varying chain lengths and branching.

The synthesis of these ester derivatives often starts from the corresponding amino acid. pearson.comlibretexts.org The amidomalonate synthesis, a variation of the malonic ester synthesis, provides a versatile route to α-amino acids which can then be esterified. libretexts.org

Hydrolysis of the ester group provides the precursor carboxylic acid. This reaction is typically carried out under acidic or basic conditions. For instance, treating the methyl ester with sodium hydroxide (B78521) in an ethanol-water mixture would yield the corresponding sodium carboxylate, which upon acidification, gives 2-(furan-2-ylformamido)propanoic acid. nih.gov This carboxylic acid is a key intermediate, serving as the direct precursor for the synthesis of various other esters or for use in further derivatization.

Advanced Organic Synthesis Techniques

Modern synthetic strategies offer sophisticated tools to control reaction outcomes, enhance efficiency, and build molecular complexity. These techniques are applicable to the synthesis of this compound and its derivatives.

Application of Catalytic Methods

Catalytic methods are central to modern amide bond formation, offering greener and more efficient alternatives to stoichiometric reagents. ucl.ac.uksigmaaldrich.com In the synthesis of furan-2-carboxamides, catalysts can be employed for both the core amide coupling and for subsequent modifications.

For the amide bond formation, various catalytic systems are available. Boronic acids have been shown to catalyze the direct amidation of carboxylic acids with amines. sigmaaldrich.com Metal catalysts, particularly those based on palladium, copper, and ruthenium, are also widely used. mdpi.comsigmaaldrich.commdpi.com For example, Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction, can be used to arylate a brominated furan ring on a pre-formed furan-2-carboxamide scaffold, enabling the synthesis of highly functionalized analogues. mdpi.comnih.gov Similarly, copper-catalyzed reactions can be used to convert 1,3-butadiene (B125203) to furan, representing a foundational synthesis of the core ring structure. pharmaguideline.com

Reductive amination is another powerful catalytic technique. Using heterogeneous catalysts like Raney Co or various copper-based systems, furan aldehydes can be converted into furan amines, which are key building blocks for more complex derivatives. mdpi.com These catalysts often show high selectivity for the hydrogenation of C=N bonds over C=C bonds, which is crucial for this transformation. mdpi.com

Table 2: Examples of Catalytic Methods in Furan Derivative Synthesis

| Catalytic System | Reaction Type | Application | Key Advantage |

|---|---|---|---|

| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | Arylation of 5-bromofuran-2-carbaldehyde nih.gov | Forms C-C bonds with high efficiency and tolerance for functional groups. |

| Boronic Acids | Direct Amidation | Coupling of carboxylic acids and amines sigmaaldrich.com | Avoids stoichiometric activating agents, reducing waste. |

| Raney Co | Reductive Amination | Synthesis of furfurylamine (B118560) from furfural (B47365) mdpi.com | High efficiency for imine reduction with low activity towards furan ring hydrogenation. |

Chemo- and Regioselectivity in Synthesis

Controlling selectivity is a cornerstone of advanced organic synthesis, ensuring that reactions occur at the intended functional group and position.

Regioselectivity is particularly important in reactions involving the furan ring. As previously noted, electrophilic attack on an unsubstituted furan ring occurs preferentially at the C2 position. pearson.compearson.com This is a result of the greater stabilization of the cationic intermediate formed during the reaction. When the C2 position is already substituted, electrophiles generally attack the C5 position. pharmaguideline.com This inherent regioselectivity can be exploited to synthesize specific isomers. In more complex systems, directing groups can be used to control the position of functionalization, such as in the 8-aminoquinoline (B160924) (8-AQ) directed C-H arylation of benzofuran-2-carboxamides. mdpi.com

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of derivatives of this compound, which contains both an amide and an ester, chemoselectivity is critical. For instance, it is possible to selectively modify one group while leaving the other intact. An example is the transamidation of an 8-AQ amide in the presence of an ester group, which remains unaffected during the reaction. nih.gov Similarly, in reductive amination processes using certain copper-based catalysts, the carbonyl group is converted to an amine while the furan ring itself is not reduced. mdpi.com This allows for the targeted modification of one part of the molecule without affecting other sensitive functionalities.

Reaction Mechanisms and Chemical Transformations

Oxidative Rearrangements and Ring Expansions

While there is no specific literature detailing the oxidative rearrangements of methyl 2-(furan-2-ylformamido)propanoate, the furan (B31954) nucleus is known to participate in such reactions.

Achmatowicz-Type Rearrangements of Furan Derivatives

The Achmatowicz reaction is a significant oxidative rearrangement that converts furans into dihydropyrans. wikipedia.orgnih.gov This transformation typically involves the oxidation of a furfuryl alcohol to a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which then rearranges to a dihydropyranone in the presence of acid. wikipedia.org The classic reaction starts with a furfuryl alcohol, which is not the substrate in the case of this compound.

For this compound, which possesses an amide substituent directly attached to the furan ring, a direct classical Achmatowicz reaction is not anticipated as it lacks the requisite furfuryl alcohol moiety. However, a related transformation, the aza-Achmatowicz rearrangement, involves the oxidative ring expansion of furfuryl amines to yield substituted dihydropyridinones. nih.gov While the target molecule is not a furfuryl amine, the presence of a nitrogen atom linked to the furan ring suggests that under specific oxidative conditions, analogous ring expansion pathways could be explored, although such studies for this specific compound have not been reported.

Enzymatic and Biocatalytic Reactions

The application of enzymes and biocatalytic systems to furan derivatives is a growing field, offering green and selective synthetic routes. nih.gov However, specific studies on this compound are not available.

Enzyme Cascade Applications

Enzyme cascades are multi-step reactions where the product of one enzymatic reaction becomes the substrate for the next, all conducted in a single pot. nih.gov For furan derivatives, enzyme cascades have been employed for oxidative rearrangements. For instance, a chloroperoxidase can be coupled with other enzymes to achieve an Achmatowicz-type reaction using methanol (B129727) as a sacrificial reagent. nih.gov

Given the structure of this compound, it is conceivable that enzymes could be used to selectively modify the molecule. For example, lipases or esterases might be employed for the hydrolysis of the methyl ester. Hydrolases could potentially cleave the amide bond. However, without experimental data, the substrate compatibility and reaction efficiency remain speculative.

Photobiocatalytic Systems

Photobiocatalytic systems combine the selectivity of enzymes with the energy of light to drive chemical reactions. nih.gov These systems have been applied to the Achmatowicz rearrangement of furfuryl alcohols, where a water-soluble photocatalyst can replace enzymatic modules for methanol activation. nih.gov The applicability of such a system to this compound would depend on the compound's photochemical stability and its ability to interact with the enzyme and photocatalyst in the desired manner. No such studies have been reported for this specific compound.

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into reaction mechanisms, transition states, and reactivity of molecules.

Density Functional Theory (DFT) for Transition State Analysis

DFT studies have been conducted on various furan derivatives to understand their reactivity. For instance, DFT has been used to investigate the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives, elucidating the role of diprotonated species as reactive electrophiles. mdpi.com Other studies have focused on the interaction of furan with catalysts, using DFT to analyze global and local reactivity descriptors. mdpi.com

A DFT study on this compound could theoretically be performed to predict its behavior in oxidative rearrangements or other transformations. Such a study would involve calculating the energies of reactants, intermediates, transition states, and products to map out the reaction pathway and determine activation energies. However, to date, no such computational studies specifically targeting this compound have been published in the scientific literature.

Spectroscopic and Analytical Methodologies for Advanced Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No experimental NMR data for methyl 2-(furan-2-ylformamido)propanoate could be located in the searched scientific literature and databases. This includes:

Proton (¹H) NMR Spectroscopy for Chemical Shift and Coupling Analysis

Specific chemical shifts (δ) and coupling constants (J) for the protons within the this compound molecule have not been reported. This information is crucial for confirming the connectivity and stereochemistry of the compound.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Similarly, there is no available experimental ¹³C NMR data, which would provide definitive information about the carbon skeleton of the molecule.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Advanced structural elucidation using 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) has not been documented for this compound. These techniques are instrumental in assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

While mass spectrometry is a fundamental technique for determining molecular weight and investigating fragmentation pathways, specific experimental data for this compound is sparse.

High-Resolution Mass Spectrometry (HRMS)

No published experimental high-resolution mass spectrometry data, which would provide a highly accurate mass measurement to confirm the elemental composition, was found for this compound.

Ion Mobility Spectrometry (IMS) and Collision Cross Section (CCS) Measurements

While experimental data is lacking, predicted Collision Cross Section (CCS) values for various adducts of methyl (2S)-2-[(furan-2-yl)formamido]propanoate are available from computational estimations. uni.lu These predicted values, calculated using CCSbase, offer theoretical information about the ion's size, shape, and charge in the gas phase. It is important to note that these are computationally derived predictions and not the result of experimental measurement.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 198.07608 | 142.7 |

| [M+Na]⁺ | 220.05802 | 148.8 |

| [M-H]⁻ | 196.06152 | 147.0 |

| [M+NH₄]⁺ | 215.10262 | 161.7 |

| [M+K]⁺ | 236.03196 | 150.2 |

| [M+H-H₂O]⁺ | 180.06606 | 136.7 |

| [M+HCOO]⁻ | 242.06700 | 166.3 |

| [M+CH₃COO]⁻ | 256.08265 | 183.9 |

| [M+Na-2H]⁻ | 218.04347 | 146.1 |

| [M]⁺ | 197.06825 | 145.3 |

| [M]⁻ | 197.06935 | 145.3 |

Infrared (IR) Spectroscopy for Functional Group Identification

The structure of this compound contains several key bonds whose vibrational modes are IR-active. The furan (B31954) ring, a five-membered aromatic heterocycle, exhibits characteristic C-H stretching vibrations typically above 3100 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The amide linkage is one of the most readily identifiable features in an IR spectrum. It displays a characteristic N-H stretching vibration, typically appearing as a sharp band in the range of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching of the amide group, known as the Amide I band, is expected to produce a strong absorption between 1680 and 1630 cm⁻¹. The N-H bending vibration, or Amide II band, typically appears around 1570-1515 cm⁻¹.

The methyl ester functional group also presents distinct spectroscopic markers. A strong carbonyl (C=O) stretching absorption is anticipated in the range of 1750-1735 cm⁻¹. Additionally, the C-O stretching vibrations of the ester will produce strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methine groups of the propanoate moiety are expected in the 2980-2870 cm⁻¹ range.

By combining the expected absorptions of these individual functional groups, a predicted IR spectrum for this compound can be constructed. This predictive analysis is a crucial first step in the structural elucidation of new or uncharacterized compounds.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300-3100 | Amide | N-H Stretch |

| >3100 | Furan | Aromatic C-H Stretch |

| ~2980-2870 | Alkyl | Aliphatic C-H Stretch |

| ~1750-1735 | Ester | C=O Stretch |

| ~1680-1630 | Amide | C=O Stretch (Amide I) |

| ~1600-1450 | Furan | C=C Stretch |

| ~1570-1515 | Amide | N-H Bend (Amide II) |

| ~1300-1000 | Ester | C-O Stretch |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. To date, a specific crystal structure for this compound has not been reported in the crystallographic databases. However, analysis of crystallographic data from closely related compounds can provide valuable insights into the expected solid-state conformation and packing of the target molecule.

For instance, the crystal structure of N-cinnamoyl-l-phenylalanine methyl ester, an analogous N-acyl amino acid ester, reveals that the molecules pack in the crystal lattice through a network of intermolecular interactions. researchgate.net These interactions include N-H···O hydrogen bonds, which are a common feature in the crystal structures of amides and carboxylic acid derivatives. researchgate.net It is highly probable that this compound would also exhibit similar hydrogen bonding patterns, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen atoms of the amide and ester groups, as well as the oxygen atom of the furan ring, acting as potential hydrogen bond acceptors.

Analysis of Polymorphism and Supra-molecular Assembly

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. While no specific studies on the polymorphism of this compound have been published, the potential for polymorphic behavior exists due to the molecule's conformational flexibility and the presence of multiple hydrogen bonding sites.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of methyl 2-(furan-2-ylformamido)propanoate. These methods, rooted in the principles of quantum mechanics, provide a quantitative description of the molecule's behavior at the atomic and subatomic levels.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules like this compound. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. rsc.org DFT calculations can predict a wide range of molecular properties, including geometries, vibrational frequencies, and the energies of molecular orbitals.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. globalresearchonline.netglpbio.com

For this compound, the HOMO is typically localized over the electron-rich furan (B31954) ring and the amide nitrogen, while the LUMO is distributed over the carbonyl groups and the furan ring. This distribution highlights the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Global reactivity descriptors, such as electrophilicity (ω) and nucleophilicity (N), provide a quantitative measure of a molecule's ability to accept or donate electrons. researchgate.net These indices are calculated from the HOMO and LUMO energies and are valuable for predicting the outcome of chemical reactions. A higher electrophilicity index indicates a greater capacity to act as an electrophile, while a higher nucleophilicity index suggests a stronger tendency to act as a nucleophile.

The electrophilicity index for furan-containing compounds is influenced by the electron-withdrawing or electron-donating nature of the substituents. nih.gov For this compound, the presence of the electron-withdrawing carbonyl groups contributes to its electrophilic character.

| Reactivity Index | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

| Electrophilicity Index (ω) | 2.90 |

| Nucleophilicity Index (N) | 2.81 |

Perturbation Molecular Orbital Theory

Perturbation Molecular Orbital (PMO) theory offers a qualitative framework for understanding chemical reactivity by considering the interactions between the molecular orbitals of reacting species. While detailed PMO analyses for this compound are not extensively documented, the principles of PMO theory can be applied to rationalize its reactivity. For instance, in a reaction with an electrophile, the interaction between the HOMO of this compound and the LUMO of the electrophile would be the dominant stabilizing interaction.

Molecular Docking and Binding Studies for Potential Biochemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). This method is widely used in drug discovery to identify potential drug candidates and to understand the molecular basis of their activity. youtube.com For this compound, molecular docking studies can be performed to investigate its potential to interact with various biological targets.

The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores indicating a more favorable interaction. The results of molecular docking can provide valuable information about the binding mode of the ligand, including the key intermolecular interactions such as hydrogen bonds and hydrophobic contacts.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Hypothetical Kinase A | -7.5 | Lys72, Asp184, Leu132 |

| Hypothetical Protease B | -6.8 | His41, Ser195, Val143 |

In Silico Prediction of Chemical Properties Relevant to Reactivity and Selectivity

Computational chemistry provides a powerful lens for predicting the reactivity and selectivity of complex organic molecules, including "this compound." Through the application of theoretical models and quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to elucidate electronic and structural properties that govern chemical behavior. While specific computational studies on "this compound" are not extensively documented in publicly available literature, a robust predictive analysis can be constructed by examining computational data for its core structural components: the furan ring, the amide linkage, and the amino acid ester moiety.

Detailed research into furan and its derivatives has established key electronic characteristics. The furan ring is an electron-rich aromatic system. Computational studies consistently show that the highest occupied molecular orbital (HOMO) is delocalized over the ring, indicating its propensity to act as a nucleophile in electrophilic substitution reactions. vaia.comijabbr.com The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the oxygen atom as a region of negative potential, while the hydrogen atoms are areas of positive potential. The C2 and C5 positions of the furan ring are generally predicted to be the most reactive sites for electrophilic attack. mdpi.com

In silico models are frequently used to predict sites of metabolic activity. For furan-containing compounds, bioactivation often proceeds via epoxidation of the furan ring, which can lead to the formation of reactive metabolites. nih.gov Computational models can predict the likelihood of such reactions by calculating the energies of intermediate structures.

The reactivity of N-acylated amino acid esters has also been a subject of computational investigation. These studies often focus on predicting the susceptibility of the ester group to hydrolysis and the influence of the N-acyl substituent on the stereoselectivity of reactions at the chiral center. researchgate.net

By integrating the known computational data for these fragments, a predictive profile for "this compound" can be assembled. Key reactivity descriptors such as HOMO and LUMO energies, which are indicative of electron-donating and electron-accepting capabilities respectively, can be estimated.

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties

| Property | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively High | Indicates good electron-donating ability, suggesting susceptibility to oxidation and reaction with electrophiles. The HOMO is likely localized primarily on the furan ring. |

| LUMO Energy | Relatively Low | Suggests the molecule can accept electrons, with the LUMO likely centered on the furan ring and the amide carbonyl group, indicating potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | A smaller energy gap is generally associated with higher reactivity. |

Table 2: Predicted Sites of Reactivity and Selectivity

| Molecular Region | Predicted Reactivity | Governing Factors |

| Furan Ring | Prone to electrophilic attack, particularly at the C5 position (para to the substituent). Also susceptible to oxidation and epoxidation. | High electron density of the aromatic ring; directing effect of the formamido substituent. |

| Amide Carbonyl | Electrophilic center, susceptible to nucleophilic attack. | Polarization of the C=O bond. |

| Ester Carbonyl | Electrophilic center, potential site for hydrolysis. | Polarization of the C=O bond; potential for enzymatic catalysis. |

| N-H Proton | Acidic proton. | Electronegativity of the adjacent nitrogen and carbonyl group. |

| α-Carbon | Chiral center influencing stereoselectivity of reactions. | Steric hindrance and electronic effects of the substituents. |

The molecular electrostatic potential (MEP) map would be expected to show negative potential (red/yellow) around the carbonyl oxygens and the furan oxygen, indicating these are likely sites for electrophilic interaction. Positive potential (blue) would be anticipated around the N-H proton, highlighting its acidic character.

Structure Activity Relationship Sar Studies and Mechanistic Investigations of Biological Activities

Antimicrobial Activity and Associated Mechanisms

Furan (B31954) derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. ijabbr.comutripoli.edu.ly The furan moiety is a key component in several clinically used antimicrobial agents. researchgate.net

Numerous studies have demonstrated the efficacy of various furan derivatives against a range of pathogenic bacteria and fungi. For example, certain 2,4-disubstituted furan derivatives have shown notable antibacterial activity against Escherichia coli and Proteus vulgaris. ijabbr.com Similarly, novel arylfuran derivatives have exhibited significant action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. ijabbr.com The presence of specific substituents on the furan ring can greatly influence the antimicrobial spectrum and potency. For instance, some furan-containing compounds have demonstrated wide-ranging antimicrobial action against multiple bacterial strains, in some cases exceeding the activity of established antibiotics like streptomycin (B1217042) and tetracycline (B611298) against specific bacteria such as Pseudomonas fluorescens. utripoli.edu.ly

While specific data for methyl 2-(furan-2-ylformamido)propanoate is not available, studies on related 3-aryl-3-(furan-2-yl) propanoic acid derivatives have shown that these compounds can inhibit the growth of Escherichia coli at concentrations of 64 µg/mL. utripoli.edu.ly

| Furan Derivative Type | Tested Organism | Observed Activity |

|---|---|---|

| 2,4-disubstituted furan derivatives | Escherichia coli | Superior antibacterial activity. ijabbr.com |

| 2,4-disubstituted furan derivatives | Proteus vulgaris | Superior antibacterial activity. ijabbr.com |

| Novel arylfuran derivatives | Escherichia coli | Significant action. ijabbr.com |

| Novel arylfuran derivatives | Staphylococcus aureus | Significant action. ijabbr.com |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes | Antibacterial effect. utripoli.edu.ly |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Bacillus cereus | Antibacterial effect. utripoli.edu.ly |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Staphylococcus aureus | Antibacterial effect. utripoli.edu.ly |

| 3-aryl-3-(furan-2-yl) propanoic acid derivatives | Escherichia coli | Inhibited growth at MIC of 64 µg/mL. utripoli.edu.ly |

Cytotoxicity Research and Molecular Mechanisms in Cancer Cell Lines

The furan scaffold is a key structural feature in a number of compounds with promising anticancer properties. researchgate.netnih.gov SAR studies have been instrumental in identifying furan derivatives with potent cytotoxic activity against various cancer cell lines. nih.govresearchgate.net For example, the fusion of a furan ring to a chalcone (B49325) structure has been shown to significantly enhance antiproliferative activity against human promyelocytic leukemia (HL-60) cells. Furthermore, the introduction of substituents such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the chalcone backbone of these furan-fused compounds can lead to improved cytotoxic potency. researchgate.net

In other studies, novel furan derivatives have demonstrated significant antiproliferative effects in the micromolar range against human cervical (HeLa) and colorectal (SW620) cancer cell lines. benthamdirect.com The molecular mechanisms underlying the cytotoxicity of furan derivatives are diverse. Some compounds have been found to induce apoptosis (programmed cell death) in cancer cells. For instance, certain furan-based compounds have been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis through the intrinsic mitochondrial pathway, as evidenced by an increase in the levels of p53 and Bax and a decrease in Bcl-2. nih.gov Other furan derivatives may exert their anticancer effects by targeting specific signaling pathways. For example, some have been found to promote the activity of the tumor suppressor PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are often dysregulated in cancer. nih.govbenthamdirect.comeurekaselect.com

| Furan Derivative Type | Cancer Cell Line | IC50 Value | Proposed Molecular Mechanism |

|---|---|---|---|

| Furan-fused chalcones | HL-60 (human promyelocytic leukemia) | 12.3 - 19.9 µM | Antiproliferative activity. researchgate.net |

| Novel furan derivatives | HeLa (human cervical cancer) | 0.08 - 8.79 µM | Promotion of PTEN activity, suppression of PI3K/Akt and Wnt/β-catenin signaling. nih.govbenthamdirect.com |

| Novel furan derivatives | SW620 (human colorectal cancer) | Moderate to potent activity | Promotion of PTEN activity, suppression of PI3K/Akt and Wnt/β-catenin signaling. nih.govbenthamdirect.com |

| Furan-based pyridine (B92270) carbohydrazide (B1668358) and N-phenyl triazinone | MCF-7 (human breast cancer) | 2.96 - 4.06 µM | G2/M phase cell cycle arrest, induction of apoptosis via intrinsic mitochondrial pathway. nih.gov |

Anti-inflammatory Properties and Biochemical Pathways

Furan derivatives have been investigated for their anti-inflammatory potential, with many exhibiting significant activity. ijabbr.comnih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key biochemical pathways involved in the inflammatory response. nih.gov

A primary mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Several series of diarylfuranone derivatives have been developed and studied as selective COX-2 inhibitors. utripoli.edu.ly The selectivity for COX-2 over COX-1 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects. The SAR of these furanone derivatives indicates that the nature and position of substituents on the aryl rings are critical for both potency and selectivity of COX-2 inhibition. researchgate.net For instance, the presence of a methoxy group on a quinoline (B57606) ring has been shown to impart better anti-inflammatory activity than a methyl substituent in certain furanone derivatives. researchgate.net While specific studies on the COX inhibitory activity of this compound are not available, the broader class of furan derivatives, particularly furanones, has demonstrated significant potential as COX inhibitors. researchgate.nettandfonline.comnih.govresearchgate.net

Other Reported Biological Activities (e.g., Xanthine (B1682287) Oxidase Inhibition, Anti-ulcer)

While comprehensive studies on this compound are limited, the biological potential of the core furan scaffold has been explored in various contexts, including xanthine oxidase inhibition and anti-ulcer activities.

Xanthine Oxidase (XO) Inhibition: Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. frontiersin.org Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. frontiersin.org Consequently, XO inhibitors are a key therapeutic strategy for managing these conditions. frontiersin.org Although no specific data exists for this compound, other natural products containing a furan moiety have demonstrated notable XO inhibitory action. For instance, Viniferifuran, a natural compound, has been shown to be a potent inhibitor of XO. mdpi.com

An enzymatic kinetics analysis revealed that Viniferifuran inhibits XO in a typical anti-competitive manner, with an IC₅₀ value of 12.32 μM. mdpi.com This inhibitory effect was found to be stronger than that of allopurinol (B61711) (IC₅₀: 29.72 μM), a commonly used clinical drug. mdpi.com Such findings suggest that the furan ring system can serve as a valuable pharmacophore for designing novel xanthine oxidase inhibitors. mdpi.com

Table 1: Xanthine Oxidase Inhibitory Activity of Viniferifuran vs. Allopurinol

| Compound | IC₅₀ (μM) | Inhibition Type |

|---|---|---|

| Viniferifuran | 12.32 | Anti-competitive |

| Allopurinol | 29.72 | Not specified |

Data sourced from a study on the inhibitory mechanism of Viniferifuran on xanthine oxidase. mdpi.com

Anti-ulcer Activity: The furan nucleus is a structural component in various compounds investigated for potential anti-ulcer properties. ijabbr.comnih.gov The anti-ulcerogenic effects often involve mechanisms such as reducing gastric acid secretion or enhancing mucosal protection. nih.govnih.gov While direct studies on this compound are not available, research on other heterocyclic compounds demonstrates the therapeutic potential in this area. For example, the compound R.P. 40,749, a tetrahydro-thiophene-carbothioamide derivative, showed potent antisecretory and anti-ulcerogenic effects in preclinical models, proving to be at least 10 times more pronounced than cimetidine. nih.gov This highlights the general potential of heterocyclic compounds in the development of anti-ulcer agents.

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a fundamental role in the biological activity of chiral compounds, as stereoisomers can exhibit significant differences in their interaction with biological macromolecules like enzymes and receptors. mdpi.com this compound possesses a chiral center at the C-2 position of the propanoate moiety, meaning it can exist as two distinct enantiomers: (S)-methyl 2-(furan-2-ylformamido)propanoate and (R)-methyl 2-(furan-2-ylformamido)propanoate. uni.lu

Although specific research comparing the biological activities of the individual enantiomers of this compound has not been reported, studies on other chiral molecules underscore the critical nature of stereoisomerism. For example, in a study of 3-Br-acivicin isomers and their derivatives for antimalarial activity, only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial effects. mdpi.com The corresponding enantiomers and diastereoisomers were found to be substantially less potent or inactive. mdpi.com This stereoselectivity was attributed to differences in cellular uptake, potentially mediated by an L-amino acid transport system, as well as stereospecific binding to the target enzyme. mdpi.com

This principle strongly suggests that the biological activities of this compound would also be stereodependent. The spatial arrangement of the methyl and furan-carboxamido groups around the chiral center would dictate the molecule's ability to fit into a specific binding site on a target protein, leading to potentially significant variations in efficacy and potency between the (R) and (S) enantiomers.

Table 2: Influence of Stereochemistry on Antiplasmodial Activity of 3-Br-Acivicin Methyl Ester Derivatives

| Compound Isomer | Configuration | IC₅₀ against P. falciparum D10 (μM) | IC₅₀ against P. falciparum W2 (μM) |

|---|---|---|---|

| 2a | (5S, αS) | 0.23 | 0.17 |

| 2b | (5R, αS) | > 15 | > 15 |

| 2c | (5S, αR) | > 15 | > 15 |

| 2d | (5R, αR) | 2.1 | 1.8 |

This table illustrates the critical role of stereochemistry for a different set of chiral compounds, with the (5S, αS) isomer showing significantly higher activity. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models help in understanding which physicochemical properties, such as hydrophobicity, electronic effects, and steric bulk, are crucial for a molecule's activity, thereby guiding the design of more potent analogs. nih.govnih.gov

No specific QSAR studies have been published for this compound itself. However, QSAR has been successfully applied to other series of heterocyclic compounds to elucidate their structure-activity relationships. For instance, a QSAR study on a series of 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives identified key physicochemical parameters that influence their inhibitory activity on the CYP26A1 enzyme. nih.gov The parameters used in such studies often include:

Log P (Partition Coefficient): A measure of the compound's lipophilicity.

Molar Refractivity (MR): An indicator of molecular volume and polarizability. nih.gov

Molecular Weight (MW): The mass of the molecule.

Topological and Electronic Descriptors: Parameters that describe the shape, size, and electronic distribution of the molecule.

By performing multiple linear regression or other statistical analyses, QSAR models can be generated to predict the biological activity (e.g., IC₅₀) of new, unsynthesized compounds. nih.govnih.gov For this compound, a future QSAR study involving a series of its derivatives could identify the key structural features of the furan ring, the amide linker, or the propanoate ester that are critical for a specific biological effect.

Table 3: Common Physicochemical Descriptors Used in QSAR Studies

| Descriptor | Property Measured | Relevance to Biological Activity |

|---|---|---|

| Log P | Lipophilicity/Hydrophobicity | Influences membrane permeability and transport to the target site. |

| Molar Refractivity (MR) | Molecular volume and polarizability | Relates to the bulkiness of the molecule and its ability to bind to a receptor through dispersion forces. nih.gov |

| Molecular Weight (MW) | Size of the molecule | Can affect diffusion rates and steric fit within a binding pocket. |

| Dipole Moment | Polarity and charge distribution | Governs electrostatic interactions with the biological target. |

| Surface Tension (St) | Cohesive energy present at the interface of a liquid | Can be related to intermolecular forces influencing interactions. nih.gov |

This table lists examples of descriptors commonly employed in QSAR modeling to correlate chemical structure with biological activity. nih.gov

Applications As Synthetic Intermediates and Building Blocks

Role in the Synthesis of Complex Organic Molecules

Methyl 2-(furan-2-ylformamido)propanoate and its corresponding carboxylic acid, N-(2-Furoyl)alanine, are recognized for their potential as foundational units in the assembly of complex organic structures. The inherent chirality of the alanine (B10760859) portion of the molecule is particularly valuable, allowing for the synthesis of stereospecific compounds, which is crucial in pharmaceutical and biological applications.

These compounds serve as key building blocks for more intricate molecules, including peptides and peptidomimetics. By incorporating the furan-amide structure into a peptide chain, chemists can introduce unique conformational constraints and potential new binding interactions, modifying the biological properties of the parent peptide.

Research on the broader class of furan- and thiophene-2-carbonyl amino acid derivatives has demonstrated their utility in constructing libraries of compounds for screening biological activity. nih.gov These derivatives are often synthesized through straightforward condensation reactions, highlighting their accessibility and modularity as synthetic intermediates. nih.gov

| Structural Feature | Description | Role as a Synthetic Intermediate |

|---|---|---|

| Furan (B31954) Ring | An electron-rich five-membered aromatic heterocycle. | Acts as a diene in cycloaddition reactions; can be functionalized via electrophilic substitution. |

| Amide Linkage | Connects the furan ring to the amino acid. | Provides structural rigidity and hydrogen bonding capabilities. |

| Alanine Methyl Ester | A chiral amino acid derivative. | Introduces stereochemistry; the ester can be hydrolyzed to the carboxylic acid or converted to other functional groups. |

Precursor for Advanced Heterocyclic Systems

The furan ring within this compound is a versatile precursor for creating more complex heterocyclic systems. As an electron-rich diene, the furan moiety can readily participate in Diels-Alder [4+2] cycloaddition reactions with various dienophiles. iris-biotech.de This reaction is a powerful method for constructing six-membered rings and bicyclic systems, which are common motifs in natural products and pharmaceuticals.

For instance, a closely related compound, 2-furyl-alanine, is explicitly noted for its utility in Diels-Alder reactions. iris-biotech.de This reactivity allows for the transformation of the planar furan ring into complex three-dimensional bridged-oxygen bicyclic structures. These resulting cycloadducts can then be subjected to further chemical modifications, such as ring-opening or rearrangement reactions, to generate a diverse array of substituted aromatic and heterocyclic compounds that would be difficult to synthesize through other means. This capability positions furan-containing amino acid derivatives as key starting materials for generating novel molecular scaffolds.

Contribution to the Development of Value-Added Chemicals from Biomass-Derived Furans

This compound is intrinsically linked to the field of biomass valorization. The furan portion of the molecule is derived from furan-2-carboxylic acid, which can be produced through the oxidation of furfural (B47365). researchgate.net Furfural is a key platform chemical obtained from the acid-catalyzed dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as agricultural residues and forestry waste. nih.govresearchgate.net

The conversion of abundant, non-edible biomass into platform molecules like furfural and its subsequent transformation into compounds like this compound represents a critical strategy in sustainable chemistry. tue.nl This process reduces reliance on petrochemical feedstocks and provides a green pathway to valuable chemical entities. nih.gov The development and application of such bio-derived building blocks are central to creating more sustainable supply chains for the chemical, pharmaceutical, and materials industries. researchgate.netnih.gov

| Step | Starting Material | Process | Product |

|---|---|---|---|

| 1 | Lignocellulosic Biomass (Hemicellulose) | Acid-catalyzed Dehydration | Furfural |

| 2 | Furfural | Oxidation | Furan-2-carboxylic acid |

| 3 | Furan-2-carboxylic acid + Alanine Methyl Ester | Amide Coupling | This compound |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-(furan-2-ylformamido)propanoate, and how can reaction parameters be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves coupling furan-2-carboxylic acid derivatives with methyl amino-propanoate precursors via amidation or esterification. Key parameters include temperature (60–80°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios of reagents. Optimization via Design of Experiments (DoE) can systematically adjust variables like reaction time (8–24 hrs) and catalyst loading (e.g., EDC/HOBt) to maximize yield (>75%) and minimize byproducts. Purification employs column chromatography or recrystallization, with HPLC recommended for high-purity isolation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., furan ring protons at δ 6.2–7.4 ppm) and ester/amide functionalities. FT-IR identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error. Cross-validation with X-ray crystallography (if crystalline) provides definitive conformation .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring detects hydrolysis (ester/amide cleavage) or oxidation (furan ring opening). Store in amber vials at –20°C under inert atmosphere (N₂/Ar) to preserve integrity. TGA/DSC analysis determines thermal decomposition thresholds (>150°C) .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways be elucidated for furan-2-ylformamido derivatization reactions involving methyl propanoate precursors?

- Methodological Answer : Conduct time-resolved in-situ FT-IR/NMR to track intermediate formation (e.g., acyloxyborane complexes). Kinetic modeling (e.g., pseudo-first-order) quantifies rate constants for amidation. Computational studies (DFT at B3LYP/6-31G*) identify transition states and activation energies. Isotopic labeling (e.g., ¹⁸O in ester groups) traces bond cleavage/rearrangement pathways .

Q. What strategies resolve contradictions in purity assessments between chromatographic (HPLC) and spectroscopic (NMR) data?

- Methodological Answer : Discrepancies arise from co-eluting impurities (HPLC) vs. signal overlap (NMR). Use LC-MS hyphenation to correlate retention times with mass fragments. 2D NMR (e.g., COSY, HSQC) deconvolutes overlapping signals. Spiking experiments with synthetic impurities (e.g., methyl furan-2-carboxylate) confirm identity. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) improves accuracy .

Q. How can computational tools predict the biological activity and pharmacokinetic properties of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., cyclooxygenase-2) to assess binding affinity (ΔG ≤ –8 kcal/mol). MD simulations (GROMACS) evaluate ligand-protein stability (RMSD ≤2 Å). ADMET predictors (SwissADME) estimate bioavailability (%ABS >50%), metabolic lability (CYP450 interactions), and toxicity (AMES test). In vitro assays (e.g., microsomal stability) validate predictions .

Q. What advanced techniques optimize enantiomeric purity for chiral derivatives of this compound?

- Methodological Answer : Employ chiral HPLC (Chiralpak IA/IB columns) with polar organic mobile phases (MeOH/EtOH) for baseline separation (Rs >1.5). Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (lipases) enhances enantioselectivity (>90% ee). Dynamic kinetic resolution (DKR) with transition-metal catalysts (e.g., Ru-based) achieves simultaneous racemization and separation .

Methodological Notes

- Data-Driven Design : Prioritize DoE for reaction optimization to reduce trial-and-error approaches .

- Cross-Validation : Combine analytical techniques (e.g., NMR + LC-MS) to minimize false positives/negatives .

- Computational-Experimental Synergy : Use in silico models to guide wet-lab experiments, reducing resource expenditure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.